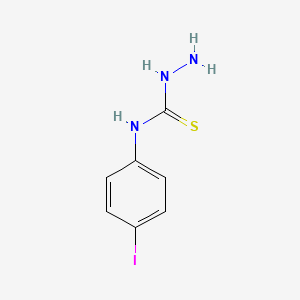

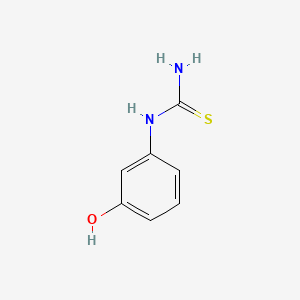

1-(4-Nitrophenyl)-2-thiourea

Overview

Description

1-(4-Nitrophenyl)-2-thiourea (NPTU) is an organic compound that has been studied for its various applications in scientific research. It is a colorless solid that is soluble in water and other organic solvents, and is widely used in the synthesis of various organic compounds. NPTU is also known for its ability to form complexes with metal ions, and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

DNA-Binding and Biological Activities

1-(4-Nitrophenyl)-2-thiourea derivatives have been explored for their DNA interaction capabilities and biological activities. Studies involving nitrosubstituted acyl thioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, have shown significant DNA-binding potencies. These compounds have also been tested for their antioxidant, cytotoxic, antibacterial, and antifungal activities, demonstrating varied biological potentials (Tahir et al., 2015).

Chemical Characterization and Antioxidant Studies

Another study focused on synthesizing new nitrosubstituted thioureas and their copper complexes, with an emphasis on their chemical characterization. These compounds, including variations of 1-benzoyl-3-(4-chloro-3-nitrophenyl) thiourea, were tested for DNA binding potencies and free radical scavenging activities (Patujo et al., 2015).

Anion Binding Studies

Studies have also been conducted on urea and thiourea functionalized molecular clefts, including 4-nitrophenyl-based molecular clefts, for their anion binding capabilities. These studies have revealed that these compounds have a strong affinity for anions such as fluoride and dihydrogen phosphate (Manna et al., 2021).

Chromogenic Sensors for Anion Detection

This compound derivatives have been employed as chromogenic sensors for the selective detection of anions like fluoride, dihydrogen phosphate, and acetate in various media. The sensors displayed significant sensitivity and selectivity, with color changes and shifts in UV–vis signals upon anion binding (Cheng et al., 2020).

Crystal Structure Analysis

The compound this compound has also been analyzed for its molecular and crystal structure. Understanding the structural properties of these compounds is crucial for their application in various scientific fields, including material science and drug development (Saeed et al., 2014).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as nitrophenol derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .

Mode of Action

Nitrophenol derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some nitrophenol derivatives have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .

Biochemical Pathways

For example, some nitrophenol derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, some nitrophenol derivatives have shown promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action, efficacy, and stability of 1-(4-Nitrophenyl)-2-thiourea can be influenced by various environmental factors. For example, the reduction of 4-nitrophenol, a reaction commonly used to assess the catalytic activity of metallic nanoparticles, has been found to be significantly affected by the solvent used in the reaction . This suggests that the action of this compound could also be influenced by the environment in which it is used.

Biochemical Analysis

Biochemical Properties

1-(4-Nitrophenyl)-2-thiourea plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase and various proteases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is often facilitated by the thiourea group, which forms strong interactions with the enzyme’s active site residues. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By inhibiting key enzymes, this compound can alter gene expression patterns and disrupt cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiourea group of the compound forms hydrogen bonds and other non-covalent interactions with the active sites of target enzymes, leading to their inhibition. This inhibition can result in the disruption of enzymatic activity and subsequent changes in cellular processes. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro studies have demonstrated that the compound can maintain its inhibitory effects for several hours, while in vivo studies suggest that its activity may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s inhibitory activity plateaus beyond a certain dosage, indicating a saturation of target enzyme binding sites. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into less active metabolites. These metabolites are then excreted through renal pathways. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also transported by specific membrane transporters. Binding proteins within the cytoplasm and organelles facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

properties

IUPAC Name |

(4-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYAANPIHFKKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190454 | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3696-22-8 | |

| Record name | N-(4-Nitrophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3696-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-Nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-nitrophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Nitrophenyl)-2-thiourea affect urea excretion in rainbow trout embryos?

A: The study demonstrated that acute exposure of rainbow trout embryos to this compound resulted in reversible inhibition of urea excretion. [] While the exact mechanism of action wasn't fully elucidated in this specific paper, the results suggest that this compound likely interacts with the facilitated urea transporter responsible for urea excretion in these embryos. This interaction hinders the transporter's ability to effectively move urea from the embryos to the external environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)